2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a unique combination of structural elements, including a decahydroisoquinoline moiety and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the decahydroisoquinoline and chromenyl intermediates. The key steps include:
Preparation of Decahydroisoquinoline Intermediate: This involves the reduction of isoquinoline derivatives under hydrogenation conditions.
Synthesis of Chromenyl Intermediate: The chromenyl group can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the decahydroisoquinoline and chromenyl intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for hydrogenation and condensation reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the decahydroisoquinoline moiety can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups in the chromenyl and amide moieties can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The ethyl group in the chromenyl moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromenyl derivatives.
Scientific Research Applications
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders due to its decahydroisoquinoline moiety.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Use in the development of novel materials with unique optical and electronic properties due to the chromenyl group.
Mechanism of Action
The mechanism of action of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It could modulate signaling pathways related to neuroprotection and neuroregeneration.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4A-HYDROXY-DECALIN-2-YL)-2-OXOETHYL]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
- **N-[2-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
Uniqueness
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is unique due to the presence of both decahydroisoquinoline and chromenyl moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H30N2O6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C24H30N2O6/c1-2-16-11-23(29)32-20-12-18(6-7-19(16)20)31-15-21(27)25-13-22(28)26-10-9-24(30)8-4-3-5-17(24)14-26/h6-7,11-12,17,30H,2-5,8-10,13-15H2,1H3,(H,25,27) |
InChI Key |
FTHXNBPWNYRIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.